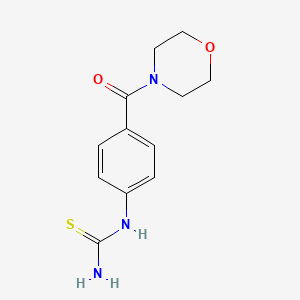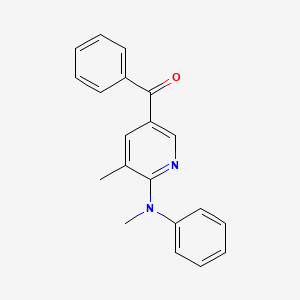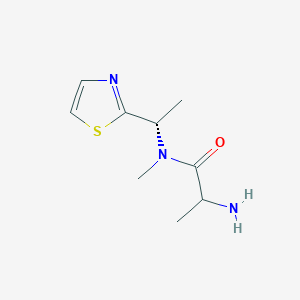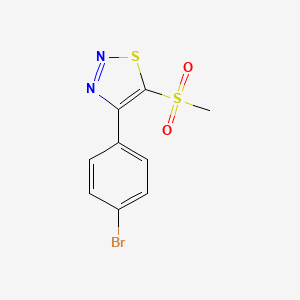
2-(Difluoromethyl)-6-(4-fluorophenyl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-6-(4-fluorophenyl)pyridin-3-amine is a chemical compound that belongs to the class of aromatic amines It is characterized by the presence of a difluoromethyl group and a fluorophenyl group attached to a pyridine ring
準備方法
The synthesis of 2-(Difluoromethyl)-6-(4-fluorophenyl)pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a substitution reaction using a fluorinated benzene derivative.
Addition of the Difluoromethyl Group: The difluoromethyl group can be added through a difluoromethylation reaction, often using difluoromethylating agents under specific conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
化学反応の分析
2-(Difluoromethyl)-6-(4-fluorophenyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(Difluoromethyl)-6-(4-fluorophenyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic amines with biological molecules.
Industry: The compound can be used in the production of advanced materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism by which 2-(Difluoromethyl)-6-(4-fluorophenyl)pyridin-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways.
類似化合物との比較
Similar compounds to 2-(Difluoromethyl)-6-(4-fluorophenyl)pyridin-3-amine include other aromatic amines with different substituents on the pyridine ring. For example:
2-Fluoro-5-(4-fluorophenyl)pyridin-3-amine: This compound has a similar structure but with a single fluorine atom instead of a difluoromethyl group.
4-[(4-bromophenyl)ethynyl]pyridine: This compound features a bromophenyl group and an ethynyl linkage, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
特性
分子式 |
C12H9F3N2 |
|---|---|
分子量 |
238.21 g/mol |
IUPAC名 |
2-(difluoromethyl)-6-(4-fluorophenyl)pyridin-3-amine |
InChI |
InChI=1S/C12H9F3N2/c13-8-3-1-7(2-4-8)10-6-5-9(16)11(17-10)12(14)15/h1-6,12H,16H2 |
InChIキー |
FZXVWOQMLBWNSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)N)C(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796074.png)










